N,N'-dimethylethanediimidothioic acid
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Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch by the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the conversion of linear starch chains into cyclic structures through intramolecular transglycosylation reactions .
Industrial Production Methods
Industrial production of cyclodextrins involves the use of CGTase in a controlled environment to ensure high yield and purity. The process includes the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed.
Cyclization: CGTase is added to the liquefied starch to produce cyclodextrins.
Purification: The resulting mixture is purified to isolate cyclodextrins from other by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion properties .
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Used as molecular carriers to enhance the solubility and stability of guest molecules.
Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Utilized in the formulation of various drugs to enhance their therapeutic efficacy.
Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry for the stabilization of active ingredients
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique property allows cyclodextrins to enhance the solubility, stability, and bioavailability of guest molecules .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Cyclodextrin
- Beta-Cyclodextrin
- Gamma-Cyclodextrin
Comparison
Cyclodextrins differ in the number of glucose units they contain:
- Alpha-Cyclodextrin : Composed of six glucose units.
- Beta-Cyclodextrin : Composed of seven glucose units.
- Gamma-Cyclodextrin : Composed of eight glucose units.
The differences in the number of glucose units result in variations in the size of the hydrophobic cavity, which affects their ability to form inclusion complexes with different guest molecules. Cyclodextrin (N,N'-dimethylethanediimidothioic acid) is unique due to its specific cavity size and the ability to form stable inclusion complexes with a wide range of guest molecules .
Properties
IUPAC Name |
N,N'-dimethylethanediimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIZYQZJMPNFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(=NC)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(C(=NC)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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